![molecular formula C10H11NO5S B2638775 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid CAS No. 338421-39-9](/img/structure/B2638775.png)
2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid
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Overview
Description
2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid is a chemical compound with the linear formula C10H11NO5S . It has a molecular weight of 257.267 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid is represented by the linear formula C10H11NO5S .Scientific Research Applications
Organic Synthesis and Catalysis
- Researchers have developed methods for the cyclization of certain sulfonamide compounds, leading to the exclusive production of substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, demonstrating the compound's utility in complex organic synthesis processes (Ukrainets et al., 2014).
- Sulfonic acid-functionalized silica-coated nano-Fe3O4 particles have been used as a novel heterogeneous catalyst for the synthesis of acylals, showcasing the compound's potential in green chemistry applications (Nemati et al., 2014).
Materials Science
- The oxidation of aniline with ammonium peroxydisulfate in acetic acid has led to the production of polyaniline nanotubes, with the process suggesting the partial sulfonation of oxidation products, implicating the role of sulfonic acid groups in the formation of advanced polymer structures (Stejskal et al., 2006).
Medicinal Chemistry
- Derivatives of 3-substituted 2-alkylthiopropanoic acids have been synthesized, including sulfone and sulfoxide compounds, as part of a search for potential antimetastatic compounds, demonstrating the medical chemistry applications of sulfonyl compounds (Mishkinene & Valavichene, 1997).
Chemical Synthesis Techniques
- A milder and more efficient procedure for the synthesis of sulfonamides by activating sulfonic acid groups has been reported, which is applicable to less nucleophilic anilines and compatible with solid-phase peptide synthesis, showcasing the compound's versatility in chemical synthesis (Palakurthy et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-(2-anilino-2-oxoethyl)sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c12-9(6-17(15,16)7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIYXOULVANCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Anilino-2-oxoethyl)sulfonyl]acetic acid |
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